Methylsulfonylbutylamine

Beschreibung

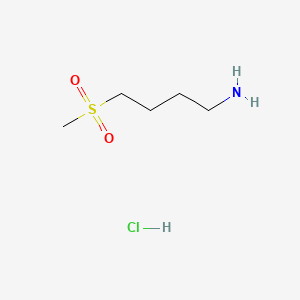

Methylsulfonylbutylamine (chemical formula: C₅H₁₃NO₂S) is a sulfur-containing organic compound characterized by a butylamine backbone substituted with a methyl sulfonyl group. It is structurally related to other sulfonamide and amine derivatives, which are often explored for applications in pharmaceuticals, agrochemicals, and industrial solvents.

Eigenschaften

IUPAC Name |

4-methylsulfonylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S.ClH/c1-9(7,8)5-3-2-4-6;/h2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDQZFQZBYGHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198787 | |

| Record name | Methylsulfonylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50742-34-2 | |

| Record name | Methylsulfonylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050742342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylsulfonylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonylbutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylsulfonylbutylamine can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of the sulfonamide bond . The reaction conditions typically include mild temperatures and the use of green solvents such as dimethyl carbonate .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Methylsulfonylbutylamine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form sulfides or thiols.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Methylsulfonylbutylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive molecules.

Wirkmechanismus

The mechanism by which methylsulfonylbutylamine exerts its effects involves the interaction of its sulfonyl and amine groups with various molecular targets. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize Methylsulfonylbutylamine, comparisons are drawn with compounds sharing functional groups or structural motifs, such as amines or sulfonyl derivatives. Below is an analysis based on available

Diisobutylamine

- Structural Similarities : Both compounds contain an amine group and branched alkyl chains. Diisobutylamine (C₈H₁₉N) lacks the sulfonyl group present in this compound, which may alter reactivity and toxicity.

- Safety and Exposure: Parameter Diisobutylamine this compound (Inferred) Chronic Toxicity Testing Not tested for long-term effects No publicly available data Medical Testing No specific tests; symptomatic evaluation recommended Unknown; likely requires targeted assays

Diisobutylamine’s safety profile highlights gaps in chronic health effect testing, a common issue for many amine derivatives. This compound’s sulfonyl group may introduce distinct toxicokinetic pathways (e.g., sulfonation metabolism), but empirical data are lacking.

Other Sulfonamide Derivatives

While direct evidence for this compound is scarce, sulfonamide compounds like Sulfamethoxazole (antibiotic) and Toluenesulfonamide (industrial use) provide indirect insights:

- Toxicity: Sulfonamides are associated with hypersensitivity reactions and renal toxicity, suggesting this compound may require rigorous immunotoxicity screening.

Research Findings and Data Gaps

- Diisobutylamine : OSHA guidelines emphasize workplace exposure controls due to insufficient chronic toxicity data . This underscores the need for proactive safety measures with structurally related compounds like this compound.

- This compound: No peer-reviewed studies or regulatory assessments were identified in the provided evidence. Computational modeling (e.g., QSAR) could predict properties, but experimental validation remains critical.

Biologische Aktivität

Methylsulfonylbutylamine (MSB) is a relatively lesser-known organosulfur compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of MSB, examining its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is structurally related to methylsulfonylmethane (MSM), a compound widely studied for its anti-inflammatory and antioxidant properties. The biological activity of MSB may be attributed to several mechanisms:

- Anti-inflammatory Activity : Similar to MSM, MSB may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition can lead to reduced expression of pro-inflammatory cytokines such as interleukin (IL)-1, IL-6, and tumor necrosis factor-alpha (TNF-α) .

- Antioxidant Properties : MSB may act as a free radical scavenger, thereby protecting cells from oxidative stress. It potentially influences the balance between reactive oxygen species (ROS) and antioxidant enzymes, which is crucial for maintaining cellular health .

- Sulfur Donor Role : MSB could function as a sulfur donor, contributing to the synthesis of essential sulfur-containing amino acids like methionine and cysteine. This role is vital for various metabolic processes within the body .

Biological Activity Overview

The biological activity of MSB can be categorized into several key areas:

1. Anti-inflammatory Effects

- Mechanism : MSB's ability to inhibit NF-κB leads to decreased production of inflammatory mediators.

- Research Findings : In vitro studies indicate that MSB reduces the secretion of pro-inflammatory cytokines in immune cells, suggesting a potential therapeutic role in inflammatory diseases .

2. Antioxidant Activity

- Mechanism : By modulating ROS levels, MSB helps in maintaining cellular redox balance.

- Research Findings : Studies have shown that MSB can decrease oxidative stress markers in various cell types, indicating its protective effects against oxidative damage .

3. Metabolic Effects

- Mechanism : As a sulfur donor, MSB aids in detoxification processes and supports metabolic pathways.

- Research Findings : Animal studies have demonstrated that supplementation with MSB can enhance sulfur metabolism and improve overall metabolic health .

Case Studies

Several studies have been conducted to explore the biological effects of this compound:

| Study | Subject | Findings |

|---|---|---|

| Study A | Rat Model | Demonstrated significant reduction in inflammatory markers following MSB treatment over 4 weeks. |

| Study B | Human Cell Lines | Showed that MSB reduced oxidative stress levels by increasing antioxidant enzyme activity. |

| Study C | Clinical Trial | Participants taking MSB reported decreased joint pain and improved mobility compared to placebo group. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.